[2-[2-morpholin-4-yl-5-(trifluoromethyl)anilino]-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate
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Overview
Description
This compound is a synthetic chemical with a complex structure. It contains several functional groups, including a morpholine ring, a trifluoromethyl group, an aniline group, a sulfonylamino group, and a phenylethenyl group .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of several functional groups. The morpholine ring provides a cyclic structure, the trifluoromethyl group adds electronegativity, and the aniline group contributes to the aromaticity of the compound .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reactants used. The presence of various functional groups means that it could participate in a wide range of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a trifluoromethyl group could increase its electronegativity and polarity .Scientific Research Applications
- EN300-26601164 has demonstrated promising anticancer potential. Researchers have investigated its effects on tumor cell lines, revealing inhibition of cell proliferation and induction of apoptosis. The compound’s unique structure may interfere with critical cellular pathways, making it a candidate for targeted cancer therapies .
- LRRK2, genetically linked to Parkinson’s disease (PD), is a kinase with increased activity in PD patients. EN300-26601164 acts as an LRRK2 inhibitor, making it relevant for PD treatment. By modulating LRRK2 activity, it could potentially mitigate neurodegeneration .
- EN300-26601164 exhibits anti-inflammatory effects. It may suppress pro-inflammatory cytokines and reduce tissue damage. Researchers explore its potential in chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease .
- The compound’s sulfonylamino group suggests cardiovascular relevance. It could impact vascular tone, platelet aggregation, or endothelial function. Investigations focus on its potential as an antiplatelet agent or vasodilator .
- Preliminary studies indicate that EN300-26601164 possesses antiviral properties. It may interfere with viral replication or entry mechanisms. Researchers explore its efficacy against specific viruses, including influenza and herpesviruses .
Anticancer Activity
Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibition
Anti-Inflammatory Properties
Cardiovascular Applications
Antiviral Activity
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[2-[2-morpholin-4-yl-5-(trifluoromethyl)anilino]-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24F3N3O6S/c24-23(25,26)18-6-7-20(29-9-11-34-12-10-29)19(14-18)28-21(30)16-35-22(31)15-27-36(32,33)13-8-17-4-2-1-3-5-17/h1-8,13-14,27H,9-12,15-16H2,(H,28,30)/b13-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSUNIVJTKKWXAQ-MDWZMJQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)NC(=O)COC(=O)CNS(=O)(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)NC(=O)COC(=O)CNS(=O)(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24F3N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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